molecular formula C10H10N2O2 B12076943 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12076943
M. Wt: 190.20 g/mol
InChI Key: ZZSGTNCVCTURAV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

The synthesis of 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the use of o-phenylenediamine and cyclopropyl carboxylic acid.

    Cyclization: The reaction involves the cyclization of o-phenylenediamine with cyclopropyl carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group at the 6th position.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the imidazole ring can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:

    1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound lacks the cyclopropyl and hydroxyl groups, which may result in different biological activities.

    2-(2-pyridyl)benzimidazole: This compound contains a pyridyl group instead of a cyclopropyl group, leading to variations in chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-cyclopropyl-5-hydroxy-1H-benzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c13-7-3-4-8-9(5-7)12(6-1-2-6)10(14)11-8/h3-6,13H,1-2H2,(H,11,14)

InChI Key

ZZSGTNCVCTURAV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)O)NC2=O

Origin of Product

United States

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